

Application Notes and Protocols for Pumafentrine IC50 Determination

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Compound of Interest

Compound Name: **Pumafentrine**

Cat. No.: **B1679864**

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Introduction

Pumafentrine is a potent dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4), enzymes critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.^{[1][2][3]} The inhibition of these enzymes leads to an increase in cAMP, which in turn modulates various cellular processes, including inflammation and smooth muscle relaxation.^{[4][5]} This application note provides detailed protocols for the determination of the half-maximal inhibitory concentration (IC50) of **Pumafentrine** against PDE3 and PDE4, along with a summary of its reported inhibitory activity. The methodologies described are based on established in vitro enzyme activity assays.

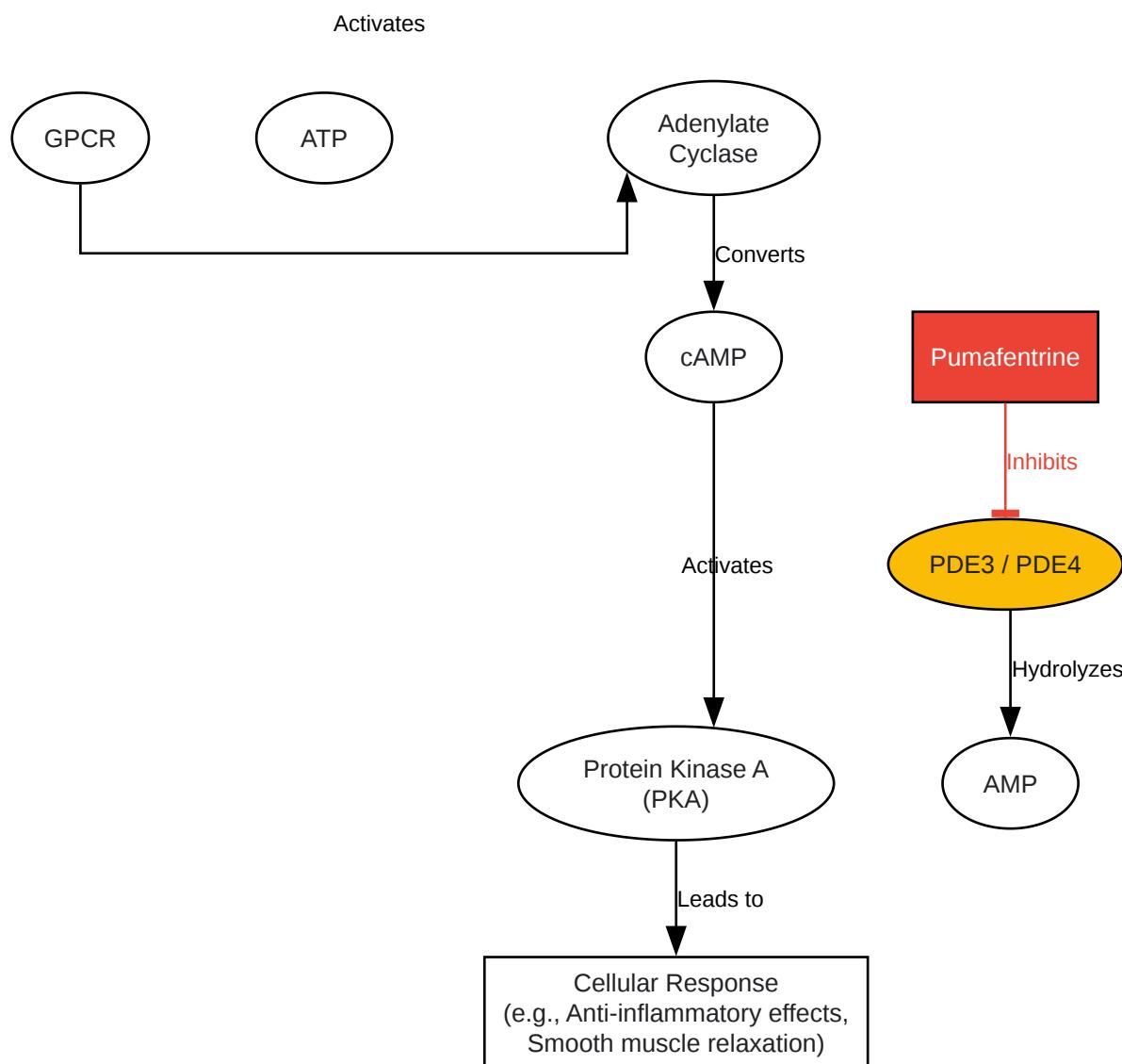
Data Presentation

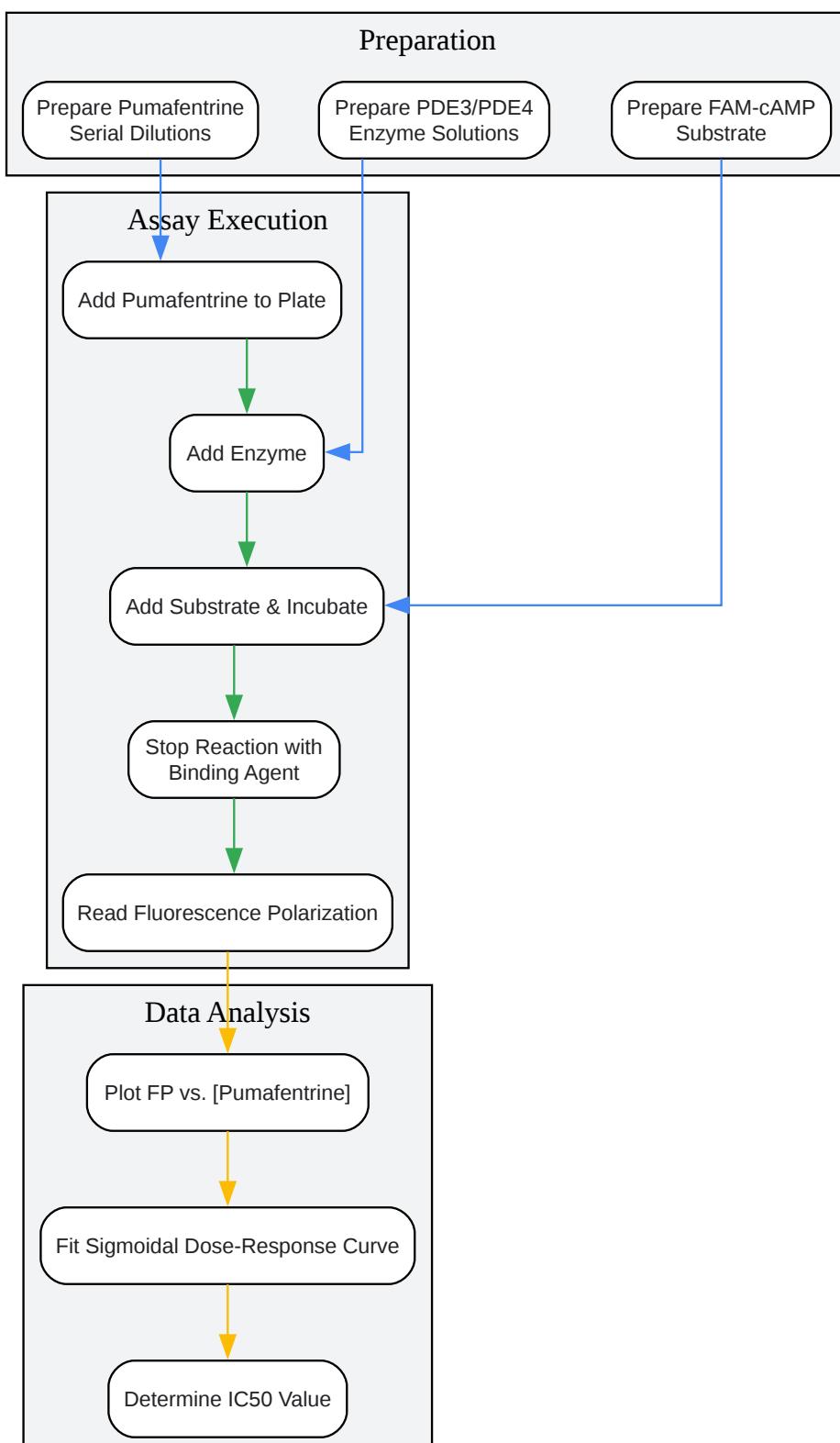
The following table summarizes the reported IC50 values for **Pumafentrine** against human PDE3 and PDE4.

Compound	Target	IC50 (nM)
Pumafentrine	PDE3	28
Pumafentrine	PDE4	7
Data sourced from a study on dual PDE3/4 inhibitors. ^[4]		

Signaling Pathway

The diagram below illustrates the signaling pathway involving PDE3 and PDE4 and the mechanism of action of **Pumafentrine**.



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References

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